molecular formula C8H7BF4O2 B14023048 2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid

2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid

Cat. No.: B14023048
M. Wt: 221.95 g/mol
InChI Key: RBQJONRURNVPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid is a multifunctional aromatic boronic acid derivative characterized by a boronic acid (-B(OH)₂) group attached to a phenyl ring substituted with fluorine (at position 2), methyl (position 3), and trifluoromethyl (position 4) groups. This compound’s structure combines electron-withdrawing (fluoro, trifluoromethyl) and electron-donating (methyl) substituents, which collectively influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C8H7BF4O2

Molecular Weight

221.95 g/mol

IUPAC Name

[2-fluoro-3-methyl-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BF4O2/c1-4-5(8(11,12)13)2-3-6(7(4)10)9(14)15/h2-3,14-15H,1H3

InChI Key

RBQJONRURNVPQP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C(F)(F)F)C)F)(O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Method

The most common and effective method for preparing 2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid is via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This involves coupling an aryl halide precursor bearing the fluoro and methyl substituents with a boronic acid or boronate ester containing the trifluoromethyl group.

  • Typical reagents and conditions:

    • Aryl halide (e.g., 2-fluoro-3-methyl-4-bromobenzene or related derivatives)
    • Trifluoromethylphenylboronic acid or its derivatives
    • Palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
    • Base: potassium carbonate (K2CO3) or potassium phosphate (K3PO4)
    • Solvent: ethanol, toluene, or mixed solvent systems (e.g., toluene/water)
    • Temperature: typically reflux or 80–100 °C
    • Reaction time: 12–24 hours
  • Procedure summary:
    The aryl halide and boronic acid are combined with the palladium catalyst and base in the chosen solvent. The mixture is heated under reflux with stirring. After completion, the reaction mixture is cooled, quenched with aqueous base or acid, and the product is extracted and purified by silica gel chromatography.

  • Yields and selectivity:
    Optimized conditions yield the target boronic acid in moderate to high yields (60–95%), with high regioselectivity due to the directing effects of the fluoro and methyl substituents on the aromatic ring.

Nickel-Catalyzed Cross-Coupling (Alternative Method)

Recent advances have demonstrated that nickel catalysts can also facilitate cross-coupling involving fluorinated aryl substrates. For example, nickel-catalyzed coupling of 2-fluorobenzofurans with trifluoromethylphenylboronic acids has been reported, which may be adapted for related boronic acid syntheses.

  • Catalysts and conditions:

    • Ni(cod)2 (nickel(0) cyclooctadiene complex)
    • Phosphine ligands such as PCy3
    • Bases like K2CO3 or K3PO4
    • Solvent mixtures including toluene, methanol, and water
    • Reaction temperature: room temperature to moderate heating
    • Catalyst loading may be higher (up to 20 mol%) for challenging substrates
  • Advantages:
    Nickel catalysis can tolerate certain functional groups and may offer complementary selectivity. It also facilitates defluorinative arylation, which can be useful in multi-step syntheses.

Boronic Acid Formation via Lithiation and Borylation

An alternative synthetic route involves directed ortho-lithiation of the appropriately substituted fluoromethyl trifluoromethylbenzene derivative followed by quenching with a boron electrophile such as trimethyl borate.

  • Typical steps:

    • Lithiation: Treatment of the aryl precursor with a strong base like n-butyllithium at low temperature (-78 °C).
    • Borylation: Addition of trimethyl borate to form the boronate intermediate.
    • Hydrolysis: Acidic workup to yield the boronic acid.
  • Considerations:

    • Requires careful temperature control to avoid side reactions.
    • Sensitive to moisture and air.
    • Useful for substrates difficult to access by cross-coupling.

Reaction Optimization Parameters

Parameter Typical Range Optimal Conditions Notes
Catalyst loading 0.5–5 mol% (Pd), up to 20% (Ni) Pd: 1–3 mol%, Ni: 10–20 mol% Higher loading needed for electron-poor substrates
Base K2CO3, K3PO4, Cs2CO3 K3PO4 preferred for CF3 substrates Base choice affects yield and selectivity
Solvent Ethanol, toluene, mixed solvents Toluene/water or ethanol Mixed solvents improve solubility and reaction rate
Temperature 25–110 °C 80–100 °C Elevated temperature promotes coupling
Reaction time 6–24 h 12–18 h Longer times improve conversion

Research Findings and Data

  • Yield data: Coupling of 2-fluoro-3-methyl-4-bromobenzene with 4-(trifluoromethyl)phenylboronic acid under Pd(PPh3)4 catalysis in ethanol/K2CO3 gave yields of approximately 62–78% depending on catalyst loading and base used.

  • Mechanistic insights: Studies indicate that transmetallation and reductive elimination steps are influenced by the electronic effects of the fluoro and trifluoromethyl groups, which can stabilize intermediates and affect reaction kinetics.

  • Kinetic studies: Rate constants vary with substituent electronic properties; electron-withdrawing groups like CF3 slow down oxidative addition but enhance reductive elimination efficiency.

Summary Table of Preparation Methods

Method Catalyst Key Reagents Conditions Yield (%) Advantages Limitations
Pd-Catalyzed Suzuki Coupling Pd(PPh3)4, Pd(OAc)2 Aryl halide + trifluoromethylphenylboronic acid 80–100 °C, 12–24 h, K3PO4 base 60–95 High selectivity, well-established Sensitive to catalyst poisoning
Ni-Catalyzed Cross-Coupling Ni(cod)2 + PCy3 Fluorinated aryl + trifluoromethylphenylboronic acid RT to 80 °C, 10–20 mol% catalyst 65–80 Cost-effective catalyst Higher catalyst loading required
Lithiation/Borylation n-BuLi + B(OMe)3 Fluoro-methyl trifluoromethylbenzene -78 °C lithiation, acidic workup 50–70 Direct boronic acid formation Air/moisture sensitive, harsh conditions

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of the compound, enabling carbon-carbon bond formation with aryl halides. Key characteristics include:

  • Catalyst System : Palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents like DMAc or THF.

  • Substrate Compatibility : Effective coupling with electron-deficient aryl bromides and chlorides.

  • Yield Optimization : Reactions conducted under microwave irradiation (140°C, 1.5 hours) achieve yields up to 95% for biphenyl derivatives .

EntryReaction PartnerProductYield (%)Side Products
14-Bromotoluene4-Methylbiphenyl95None observed
22-Iodonaphthalene2-Naphthyl-biphenyl78Isomerization (3%)
33-Chlorobenzotrifluoride3-Trifluoromethylbiphenyl57Deboronation (20%)

The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, while steric hindrance from the methyl group minimizes undesired homocoupling.

Stille Coupling

The compound participates in Stille reactions with organostannanes:

  • Conditions : Pd₂(dba)₃ as catalyst, CuI as co-catalyst in DMF at 80°C.

  • Scope : Compatible with vinyl- and aryl-stannanes, yielding substituted alkenes or biaryls.

  • Example : Reaction with tributyl(vinyl)tin produces α-fluoroalkenes in 70–85% yields.

Heck Reaction

Palladium-mediated coupling with alkenes forms substituted styrenes:

  • Mechanism : Oxidative addition of the boronic acid to Pd(0), followed by alkene insertion and reductive elimination.

  • Limitations : Competing deboronation occurs at temperatures >120°C, reducing yields to ~50% .

Mechanistic Insights

The reaction pathway involves:

  • Transmetallation : Transfer of the aryl group from boron to palladium.

  • Oxidative Addition : Aryl halide activation by Pd(0) to form Pd(II).

  • Reductive Elimination : Formation of the C–C bond and regeneration of Pd(0).

Kinetic studies show a second-order dependence on Pd concentration, with rate constants (k) ranging from 0.15 to 0.45 L·mol⁻¹·s⁻¹ depending on substituents.

Side Reactions and Byproducts

  • Deboronation : Hydrolysis of the boronic acid group under basic conditions, forming phenolic byproducts (up to 20% in aqueous media) .

  • Isomerization : Allylic boronic acids may undergo-shifts under thermal stress, leading to regioisomers .

Stability and Handling

  • Storage : Stable at −20°C under inert gas for >12 months .

  • Incompatibilities : Degrades in acidic (pH <3) or strongly oxidizing conditions (e.g., HNO₃).

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include:

  • 2-Methyl-4-(trifluoromethyl)phenylboronic acid (C8H8BF3O2): Lacks the 2-fluoro substituent but retains the 3-methyl and 4-trifluoromethyl groups. This analog exhibits a molecular weight of 203.956 and is used in Suzuki couplings .
  • 3-Fluoro-2-methylphenylboronic acid (C7H8BFO2): Features fluorine and methyl groups but lacks the trifluoromethyl substituent. Its molecular weight is 153.95, and it is utilized in medicinal chemistry .
  • [2-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid (C14H12BF3O4): Contains a trifluoromethoxy group and a benzyl ether linkage, enhancing its diol-binding capacity for sensing applications .

Key Structural Differences:

Compound Substituents (Positions) Molecular Weight Key Applications
Target Compound 2-F, 3-CH₃, 4-CF₃ Not explicitly given Potential Suzuki coupling, biomedical
2-Methyl-4-(CF₃)phenylboronic acid 2-CH₃, 4-CF₃ 203.956 Cross-coupling reactions
3-Fluoro-2-methylphenylboronic acid 3-F, 2-CH₃ 153.95 Enzyme inhibition

Electronic Properties and Acidity (pKa)

The trifluoromethyl (-CF₃) and fluorine groups are strong electron-withdrawing groups (EWGs), lowering the pKa of the boronic acid by stabilizing the conjugate base (boronate). In contrast, the methyl group (-CH₃) is electron-donating, counteracting this effect. Studies on fluoro-substituted boronic acids (e.g., compounds 4 and 7 in ) reveal that through-space effects dominate stabilization over through-bond interactions, leading to similar pKa values across structurally diverse analogs . For example:

  • 3-AcPBA and 4-MCPBA : Boronic acids with higher pKa values (>8.5) due to fewer EWGs, making them less suitable for physiological applications compared to the target compound .
  • Phenylboronic acid : pKa ~8.6–9.0; the addition of EWGs (e.g., -CF₃) can reduce pKa to ~7.0–7.5, enhancing binding to diols (e.g., glucose) at physiological pH .

Reactivity in Cross-Coupling Reactions

The trifluoromethyl group enhances electrophilicity at the boron center, accelerating transesterification and Suzuki coupling. For example:

  • 4-Chlorophenylboronic acid : Yields 65–68% in Pd-catalyzed couplings .
  • 3,5-Dimethylphenylboronic acid : Achieves 74% yield under similar conditions, highlighting the beneficial role of methyl groups in stabilizing intermediates . The target compound’s -CF₃ group may further improve reactivity, though steric hindrance from the 3-methyl group could reduce yields compared to less substituted analogs.

Biological Activity

2-Fluoro-3-methyl-4-(trifluoromethyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Boronic acids, including 2-Fluoro-3-methyl-4-(trifluoromethyl)boronic acid, are known for their ability to interact with biological targets through the formation of coordinate covalent bonds with nucleophilic sites in proteins. Specifically, they can form stable complexes with hydroxy groups of serine residues and other nucleophiles within enzymes and receptors. This unique interaction profile allows boronic acids to act as enzyme inhibitors or modulators of protein function.

Recent studies suggest that the boronic acid functionality can replace traditional functional groups in drug design, such as nitro or carboxylic acids, potentially enhancing the selectivity and efficacy of therapeutic agents against specific targets. For instance, the substitution of a nitro group with a boronic acid moiety has been proposed to maintain binding affinity while reducing toxicity associated with certain compounds .

Structure-Activity Relationships (SAR)

The biological activity of 2-Fluoro-3-methyl-4-(trifluoromethyl)boronic acid can be influenced by its structural components. The trifluoromethyl group is particularly notable for enhancing lipophilicity, which may improve membrane permeability and bioavailability. The presence of fluorine atoms in the structure has been correlated with increased potency against various cancer cell lines due to improved interactions with target proteins.

Table 1: Structure-Activity Relationships of Boronic Acid Derivatives

CompoundFunctional GroupIC50 (µM)Target
2-Fluoro-3-methyl-4-(trifluoromethyl)boronic acidBoronic AcidTBDAndrogen Receptor
Compound ANitro Group10Androgen Receptor
Compound BCarboxylic Acid5Proteasome Inhibitor

Study on Anticancer Activity

A recent study investigated the anticancer potential of a series of compounds derived from flutamide, where the nitro group was replaced by boronic acid functionalities. The study utilized molecular docking simulations followed by in vitro testing against various cancer cell lines (e.g., LAPC-4, PC-3). The results indicated that compounds containing boronic acids exhibited significant antiproliferative activity compared to their nitro-substituted counterparts. For example, the compound demonstrated an IC50 value significantly lower than 10 µM against LAPC-4 cells, indicating promising therapeutic potential .

Inhibition of Proteasome Activity

Another research effort focused on evaluating the proteasome inhibitory activity of boronic acid derivatives. The study found that certain derivatives could effectively inhibit proteasome activity in vitro, leading to apoptosis in cancer cells. This mechanism is particularly relevant for cancer therapies as proteasome inhibitors can induce cell cycle arrest and promote programmed cell death .

Q & A

Basic: What are the common synthetic routes for preparing 2-fluoro-3-methyl-4-(trifluoromethylphenyl)boronic acid, and how can purity be optimized?

The synthesis of arylboronic acids like this compound typically involves cross-coupling reactions such as Suzuki-Miyaura, where halogenated precursors react with bis(pinacolato)diboron. A one-step protocol developed by Dr. Murray for analogous boronic acid arylidene heterocycles () highlights the use of aryl halides and palladium catalysts. For trifluoromethylphenyl derivatives, regioselective fluorination and trifluoromethylation steps are critical. Purity optimization often involves:

  • Chromatographic purification (e.g., HPLC methods for isolating boronic acid receptors, as in ).
  • Recrystallization in aprotic solvents to minimize boroxine formation ().
  • Spectroscopic validation (¹¹B NMR, FT-IR) to confirm boronic acid functionality ( ).

Basic: How is the compound characterized spectroscopically, and what structural insights do these methods provide?

Key characterization techniques include:

  • ¹¹B NMR : Identifies boron environment; shifts between 25–35 ppm confirm boronic acid structure ( ).
  • ¹⁹F NMR : Resolves fluorinated substituents (e.g., trifluoromethyl and fluoro groups) ( ).
  • FT-IR : B-O stretching (~1350 cm⁻¹) and B-OH vibrations (~3200 cm⁻¹) verify boronic acid groups ( ).
  • X-ray crystallography : Resolves steric effects from methyl and trifluoromethyl groups ( ).

Basic: What are the primary biomedical applications of this compound in academic research?

The compound’s trifluoromethyl and fluoro substituents enhance lipophilicity and metabolic stability, making it valuable for:

  • Anticancer agent development : Boronic acids inhibit proteasomes ( ) and disrupt cancer cell signaling ().
  • Saccharide sensing : Boronic acids form reversible diol complexes, enabling glucose detection in polymer-based sensors ( ).
  • Drug intermediate synthesis : Trifluoromethylphenyl groups are key in fluorinated pharmaceuticals ( ).

Advanced: How do the trifluoromethyl and fluoro substituents influence the compound’s electronic properties and reactivity?

The trifluoromethyl group (-CF₃) exerts strong electron-withdrawing effects, increasing boron’s electrophilicity and enhancing Suzuki-Miyaura coupling efficiency ( ). In contrast, the fluoro substituent at the 2-position directs regioselectivity in cross-coupling via ortho effects. Computational studies (DFT) show that -CF₃ lowers the LUMO energy of boron, facilitating nucleophilic attack in sensor applications ( ). However, steric hindrance from the methyl group may reduce reactivity in sterically crowded reactions.

Advanced: What methodological challenges arise when using this compound in saccharide-sensing systems, and how are they addressed?

Challenges include:

  • pH-dependent binding : Boronic acid-diol complexation is optimal at alkaline pH, limiting physiological applicability. Solutions include polymer-bound boronic acids () or porphyrin-based fluorophores ( ) to stabilize binding at neutral pH.
  • Cross-reactivity with other diols : Selectivity is improved using sterically hindered derivatives (e.g., 3-methyl group) or dual-receptor systems ( ).
  • Signal quenching : Aggregation-caused quenching in porphyrin sensors is mitigated by introducing hydrophilic substituents ( ).

Advanced: How do discrepancies in reported bioactivity data (e.g., anticancer potency) arise, and how should researchers interpret them?

Variability in bioactivity can stem from:

  • Cell line specificity : Glioblastoma cells () may exhibit different uptake mechanisms compared to other cancers.
  • Solubility differences : The compound’s lipophilicity (-CF₃, -CH₃) affects bioavailability; DMSO vehicle concentrations >0.1% can introduce cytotoxicity artifacts ().
  • Metabolic stability : Liver microsome assays (lacking in ) are critical to assess in vitro-in vivo correlation.
    Recommendation : Use orthogonal assays (e.g., proteasome inhibition + apoptosis markers) and standardized IC₅₀ protocols ( ).

Advanced: What strategies are effective in analyzing the solvation thermodynamics of this compound for drug delivery applications?

Free energy of solvation (ΔG_solv) in solvents like water, acetone, and chloroform is calculated via:

  • DFT simulations : To model solvent interactions with -CF₃ and boronic acid groups ( ).
  • 17O NMR : Probes hydrogen bonding between boron and water ( ).
  • Partition coefficient (LogP) : Experimental determination via shake-flask method correlates with computational predictions ( ).

Advanced: How does the methyl group at the 3-position affect the compound’s stability under acidic conditions?

The methyl group increases steric protection of the boronic acid moiety, reducing boroxine formation (B-O-B crosslinking) in acidic media ( ). However, under strongly acidic conditions (pH <4), protonation of the boronic acid (-B(OH)₂ → -B(OH)₃⁺) destabilizes the compound. Stability is enhanced by:

  • Lyophilization : Storage as a dry powder ().
  • Buffered formulations : Use of phosphate buffers (pH 7.4) for in vitro assays ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.